molecular formula C14H11ClN2O B7748269 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one CAS No. 13324-80-6

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B7748269
CAS No.: 13324-80-6
M. Wt: 258.70 g/mol
InChI Key: YTAHHRUYKJSTCG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a 2-chlorophenyl group at the 2-position of the quinazolinone ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with inflammatory mediators, reducing inflammation and providing anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-4(3H)-quinazolinone
  • 2-(2-chlorophenyl)-3H-quinazolin-4-one
  • 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4-one

Uniqueness

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity towards specific molecular targets.

Properties

IUPAC Name

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAHHRUYKJSTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306327
Record name MLS002702065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-80-6
Record name MLS002702065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002702065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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